![molecular formula C14H12Cl2N4O2 B2887691 1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one CAS No. 2225147-29-3](/img/structure/B2887691.png)
1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazines are a class of compounds known for their unique structure and remarkable reactivity . They have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
1,3,5-Triazines can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . Several specific synthetic protocols were developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
1,3,5-Triazines undergo a variety of chemical reactions, most notably nucleophilic substitution reactions . The chlorine atoms in cyanuric chloride can be replaced with various nucleophiles to give a range of 1,3,5-triazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines depend on their specific structure and the functional groups they contain. For example, the incorporation of the aromatic ring on the triazine core in the prepared polymers increased their thermal stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel compounds with potential applications in medicinal chemistry and material science. For example, derivatives of pyrrolidin-2-one have been synthesized and tested for their antiarrhythmic and antihypertensive activities, suggesting a potential application in the development of new cardiovascular drugs (Malawska et al., 2002). Similarly, the synthesis and characterization of metal(II) compounds involving dichloro and triazolyl groups have been reported, which are relevant for constructing supramolecular structures and studying their electronic properties (Conradie et al., 2018).
Material Science and Optoelectronics
Compounds with triazine cores are also of interest in material science, especially for their electron mobility and photophysical properties. For instance, star-shaped pyrrole monomers have been synthesized and their electrochromic applications investigated, indicating their potential use in electronic displays and devices (Ak et al., 2006). Furthermore, novel herbicides featuring dimethoxyphenoxyphenoxypyrimidines and analogues, including triazine derivatives, have been synthesized, showcasing the diverse applications of these compounds in agriculture (Nezu et al., 1996).
Antimicrobial and Kinase Inhibition
The development of antimicrobial agents and kinase inhibitors is another area where related compounds have been explored. Synthesized pyridine derivatives have shown variable antimicrobial activity, suggesting their potential in addressing bacterial and fungal infections (Patel et al., 2011). Additionally, compounds involving triazine structures have been identified as potent kinase inhibitors, indicating their relevance in cancer research and therapy (Noronha et al., 2007).
Wirkmechanismus
Target of Action
Compounds with a 1,3,5-triazine core have been reported to exhibit a wide range of biological activities
Mode of Action
It’s known that 1,3,5-triazine derivatives can interact with biological targets through a variety of mechanisms, often involving the formation of covalent bonds with target molecules . The presence of the dichloro-1,3,5-triazin-2-yl group may enhance the reactivity of the compound, potentially influencing its mode of action .
Biochemical Pathways
1,3,5-triazine derivatives have been reported to interfere with a variety of biochemical processes, including dna replication and protein synthesis
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s solubility, stability, and reactivity would likely influence its bioavailability .
Result of Action
Compounds with a 1,3,5-triazine core have been reported to exhibit a range of biological activities, including antibacterial, anticancer, and antifungal effects . The specific effects of this compound would likely depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s fluorescence emission demonstrates a large solvatochromic shift which changes with solvent polarity . Additionally, the compound’s reactivity may be influenced by the presence of bases or other reactive species .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)methoxy]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-13-17-11(18-14(16)19-13)8-22-10-4-1-3-9(7-10)20-6-2-5-12(20)21/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVUPVVHTITNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=NC(=NC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

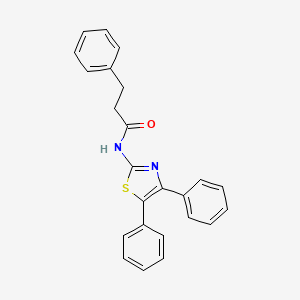
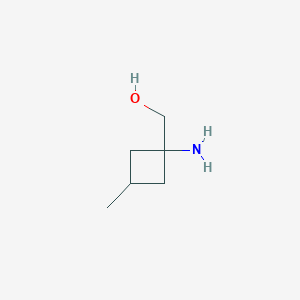
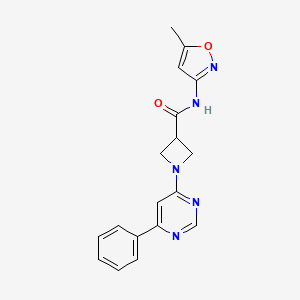
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)

![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)
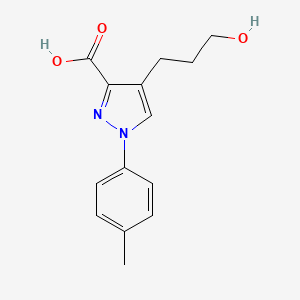
![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)
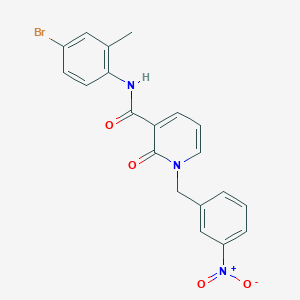
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2887631.png)